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Abstract

Lawrencium (Lr), the final element of the actinide series with atomic number 103, presents a
significant deviation from the expected electronic structure based on periodic trends. This
anomaly, where the outermost electron occupies a 7p orbital instead of the anticipated 6d
orbital, is a profound demonstration of the increasing influence of relativistic effects in the
superheavy elements. Experimental verification, primarily through the measurement of its first
ionization potential, has confirmed theoretical predictions of a [Rn] 5f14 7s2 7p! ground-state
configuration. This guide provides an in-depth analysis of the theoretical underpinnings,
experimental validation, and chemical implications of Lawrencium's unique electronic
structure.

Introduction: The Lawrencium Anomaly

Lawrencium occupies a critical position in the periodic table, bridging the actinide series and
the 6d transition metals. According to the Aufbau principle and by analogy with its lighter
homolog, lutetium (Lu), Lawrencium was predicted to have a ground-state electron
configuration of [Rn] 5f14 6d* 7s2.[1][2] This configuration would place it as the first element of
the 7th-period transition metals. However, theoretical calculations dating back to the 1970s
suggested a deviation from this expectation, proposing an anomalous [Rn] 5f** 7s2 7p?
configuration instead.[1][3] This was attributed to significant relativistic effects, which become
prominent in elements with high nuclear charge.[4][5]
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The confirmation of this anomalous configuration has significant implications for understanding
the chemistry of superheavy elements and the architecture of the periodic table. Despite the 7p
valence electron, chemical studies have consistently shown that Lawrencium behaves as a
trivalent element, akin to a heavier homolog of lutetium.[1][2]

Theoretical Framework: The Role of Relativistic
Effects

In heavy elements like Lawrencium, the high nuclear charge causes inner-shell electrons to
travel at speeds approaching the speed of light. As predicted by Einstein's theory of relativity,
this leads to an increase in their mass.[6] This "relativistic contraction" pulls the s and p orbitals
closer to the nucleus, stabilizing them. Conversely, the d and f orbitals, which are more
shielded by the contracted s and p orbitals, expand and are destabilized.

In Lawrencium, this relativistic stabilization of the 7pi/z orbital is so pronounced that its energy
level drops below that of the 6d orbital.[3][7] This inversion leads to the valence electron
occupying the 7pai/2 orbital, resulting in the anomalous ground-state configuration.[4][5]
Advanced multiconfiguration Dirac-Fock (MCDF) calculations have consistently supported this
conclusion.[3][4]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1195385?utm_src=pdf-body
https://en.wikipedia.org/wiki/Lawrencium
https://www.scientificlib.com/en/Chemistry/Elements/Lawrencium.html
https://www.benchchem.com/product/b1195385?utm_src=pdf-body
https://www.sciencenews.org/article/new-data-synthetic-element-trigger-rethink-periodic-table
https://www.benchchem.com/product/b1195385?utm_src=pdf-body
https://jphys.journaldephysique.org/en/articles/jphys/abs/1980/09/jphys_1980__41_9_943_0/jphys_1980__41_9_943_0.html
https://asrc.jaea.go.jp/soshiki/gr/HENS-gr/nc/Lr-IP/Lr-IP-e.htm
https://www.researchgate.net/publication/36410343_Relativistic_prediction_of_the_ground_state_of_atomic_Lawrencium
https://pubs.rsc.org/en/content/articlehtml/2016/cp/c6cp02706g
https://jphys.journaldephysique.org/en/articles/jphys/abs/1980/09/jphys_1980__41_9_943_0/jphys_1980__41_9_943_0.html
https://www.researchgate.net/publication/36410343_Relativistic_prediction_of_the_ground_state_of_atomic_Lawrencium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Relativistic Correction

High Nuclear Charge (Z=103)
Leads to Relativistic Effects

Standard Prediction (Aufbau Principle)

Aufbau Principle & Contraction & Stabilization of 7s/7p Orbitals
Lutetium Homology Destabilization of 6d Orbital

: :

Expected Lr Configuration: |
[Rn] 54 64! 7s2 H

1

|

Energy(7p1/2) < Energy(6d)

Contradicteq'i by
Relativistic Tl:leory

y

Predicted Anomalous Configuration:
[Rn] 5f1# 7s2 7pt

Click to download full resolution via product page

Caption: Logical flow from standard prediction to the relativistically corrected configuration of
Lawrencium.

Experimental Verification and Protocols

Due to Lawrencium's extreme radioactivity and the requirement for its synthesis in particle
accelerators on an atom-at-a-time basis, experimental studies are exceptionally challenging.[8]
The definitive experimental evidence for its anomalous configuration comes from the
measurement of its first ionization potential (IP1), the energy required to remove its most

weakly bound electron.

The low IP1 value experimentally determined for Lawrencium strongly supports the 7s27pt
configuration, as the 7p1/2 electron is expected to be less tightly bound than a 6d electron.[1]

Key Experiment: First lonization Potential Measurement
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The first ionization potential of Lawrencium was measured at the Japan Atomic Energy
Agency (JAEA).[7] The experiment utilized a surface ionization technique coupled with mass
separation.

Experimental Protocol

 |sotope Production: The short-lived isotope 2°¢Lr (half-life ~27 seconds) was synthesized via
the fusion-evaporation reaction: 24°Cf bombarded with 1B ions.

o Atom Transport: The resulting 2°6Lr atoms were transported by a gas jet system (a mixture of
helium and argon) to the ionizer.

o Surface lonization: The atoms were introduced into a high-temperature (2700 K - 2800 K)
tantalum surface ionizer. Upon contact with the hot surface, valence electrons can be
stripped from the atoms, creating positive ions (Lr*).[6][7] The efficiency of this process is
directly related to the first ionization potential.

e Mass Separation: The created ions were extracted from the ionizer and guided into an
Isotope Separator On-Line (ISOL) system, which functions as a mass analyzer to select only
the ions with the mass number 256.

» Detection: The mass-separated 2°6Lr+ ions were implanted into a silicon strip detector. The
subsequent alpha decay of 2°6Lr to mendelevium-252 was measured to confirm the
successful ionization and separation of Lawrencium.

» |P1 Determination: The ionization efficiency of Lawrencium was measured and compared to
a calibration curve generated from elements with well-known ionization potentials under
identical conditions. This comparison allowed for the determination of Lawrencium's |IP1.[6]

[7]
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Caption: Experimental workflow for the determination of Lawrencium's first ionization
potential.

Quantitative Data Summary

The interplay between theoretical calculations and experimental measurements provides a
robust understanding of Lawrencium's atomic properties.

Table 1: Electron Configuration of Lawrencium

Configuration Type Electron Configuration Basis
Expected (Aufbau) [Rn] 5f14 6d* 752 Analogy with Lutetium[1][2]
] o Theoretical Calculations[1][3]
Predicted (Relativistic) [Rn] 5f1# 7s2 7pt ]
Experimentally Confirmed [Rn] 5f1# 7s2 7pt Measurement of IP1[7][10]

Table 2: Key Atomic and Physical Properties of Lawrencium
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Notes and
Property Value (eV) Value (kJ/mol) L
Citations
Experimentally
) o measured value.[1][7]
First lonization
) 4.96 479 This is the lowest
Potential (IP1) ]
among all lanthanides
and actinides.[10]
Second lonization o ]
) >13.3 (lower limit) 1428.0 Predicted value.[1]
Potential (IP2)
Third lonization ]
) 2219.1 Predicted value.[1]
Potential (IP3)
Excitation Energy (to The 6d! state is a low-
0.156 - 0.626 15-60 _ ,
6d* state) lying excited state.[1]
Standard Electrode Electrochemical
. -2.06 V .
Potential E°(Lr3*/Lr) studies.[10]
Estimated value,
Enthalpy of ) )
T 352 suggesting trivalent
Sublimation

metallic bonding.[2]

Implications and Chemical Behavior

The anomalous configuration significantly influences Lawrencium's physical and chemical

properties.

» Periodic Table Placement: The low first ionization energy fits the trend for the beginning of
the d-block elements better than the end of the f-block.[1][6] This has fueled the ongoing
debate about whether Lawrencium and Lutetium should be placed in Group 3 of the

periodic table with Scandium and Yttrium.[1][10]

o Chemical Properties: Despite the 7p?! valence electron, Lawrencium's chemistry is

dominated by the trivalent (Lr3*) oxidation state, similar to other late actinides and lutetium.

[1][11] This is because the first three ionization potentials of Lawrencium are predicted to be
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similar to those of lutetium.[1][5] In forming the Lr3* ion, all three valence electrons (two 7s
and one 7p) are removed, leaving the stable, closed-shell [Rn] 5f14 core.

» Physical Properties: The s2p configuration suggests that Lawrencium may be more volatile
than other actinides, with a volatility potentially comparable to that of lead.[2] However, its
estimated enthalpy of sublimation is close to that of lutetium, suggesting that in its metallic
state, it is trivalent with the 7s and 6d (from the low-lying excited state) electrons delocalized.

[2]
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Caption: Relationship between Lawrencium's configuration and its properties.

Conclusion

The case of Lawrencium's electron configuration is a compelling example of the breakdown of
simple periodic trends in the realm of superheavy elements. Strong relativistic effects
fundamentally alter its atomic structure, leading to the experimentally verified [Rn] 5f*4 7s2 7p?
ground state. This finding, a triumph of both advanced relativistic quantum theory and
sophisticated atom-at-a-time experimental techniques, deepens our understanding of the
fundamental forces that govern the properties of the heaviest elements and shape the modern
periodic table. For researchers, this underscores the necessity of incorporating relativistic
effects in predictive models for heavy element chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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